2-Bromo-6-phenylanthracene
Description
Properties
Molecular Formula |
C20H13Br |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-bromo-6-phenylanthracene |
InChI |
InChI=1S/C20H13Br/c21-20-9-8-17-11-18-10-15(14-4-2-1-3-5-14)6-7-16(18)12-19(17)13-20/h1-13H |
InChI Key |
QKYWPSWONIRJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C4C=C(C=CC4=C3)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Phenylanthracene
A practical method for preparing brominated phenylanthracenes involves the bromination of 9-phenylanthracene using N-bromosuccinimide (NBS) in an inert solvent such as chloroform under nitrogen atmosphere.
- Procedure : Dissolve 9-phenylanthracene in chloroform, add NBS, and heat at 60°C for 1–2 hours under nitrogen.
- Outcome : This method yields 9-bromo-10-phenylanthracene with high regioselectivity and excellent yield (up to 98%).
While this example pertains to 9-bromo-10-phenylanthracene, similar halogenation conditions can be optimized for bromination at the 2-position on anthracene derivatives, with careful control of reaction parameters to favor substitution at the desired site.
Halogenation via Catalytic Aromatic Substitution
Recent advances include cobalt-catalyzed cyclotrimerization followed by halodesilylation to introduce bromine at specific positions on anthracene rings, allowing access to 2,3,6,7-halogenated anthracene derivatives, which are structurally related to 2-bromo-6-phenylanthracene.
Phenylation at the 6-Position
The phenyl group at the 6-position can be introduced through:
- Cross-coupling reactions such as Suzuki or Stille coupling, using 2-bromoanthracene derivatives and phenylboronic acids or phenylstannanes.
- Cyclization approaches starting from substituted naphthalenes or anthraquinones, followed by reduction and functional group transformations.
Representative Synthetic Route for 2-Bromo-6-phenylanthracene
A plausible synthetic pathway, integrating literature precedents and patent insights, is as follows:
*Note: Direct bromination at the 2-position of phenylanthracene may require optimization to avoid substitution at other positions.
Alternative Routes via Anthraquinone Intermediates
- Starting from 2-aminoanthraquinone, conversion to 2-hydroxyanthraquinone followed by bromination yields bromoanthraquinones.
- Reduction with sodium borohydride in alkaline medium affords 2,3-disubstituted anthracene intermediates, which can be further functionalized to introduce phenyl groups.
- This route offers excellent yields (up to 95%) and may be adapted for 2-bromo-6-phenylanthracene synthesis.
Reaction Conditions and Optimization Notes
- Solvents : Chloroform, acetone, and methanol are commonly used for bromination and purification.
- Temperature : Bromination typically performed at 60°C; cross-coupling reactions often at 80–100°C.
- Atmosphere : Inert atmosphere (nitrogen or argon) is essential to prevent side reactions.
- Catalysts : Palladium complexes for cross-coupling; cobalt catalysts for cyclotrimerization in advanced methods.
- Purification : Recrystallization from methanol or chromatographic techniques ensure high purity.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-phenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile used.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: Products include dihydroanthracene derivatives.
Scientific Research Applications
2-Bromo-6-phenylanthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of 2-Bromo-6-phenylanthracene is primarily related to its ability to interact with various molecular targets through its aromatic and conjugated π-system. This interaction can lead to changes in the electronic properties of the target molecules, affecting their function. In biological systems, it may interact with cellular components, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
2-Bromo-6-fluorobenzylamine (CAS 261723-29-9)
- Structure: A benzene ring with bromine (2-position), fluorine (6-position), and an aminomethyl group.
- Molecular Formula : C₇H₇BrFN; Molecular Weight : 204.04 g/mol.
- Key Differences: Smaller aromatic core (single benzene vs. anthracene’s three fused rings). Fluorine’s electronegativity alters electronic properties, increasing polarity compared to phenyl substitution in anthracene derivatives. The aminomethyl group introduces nucleophilic reactivity, absent in 2-bromo-6-phenylanthracene .
(2-Bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium chloride
- Structure : Benzofuran core with bromine (2-position), hydroxy (6-position), phenyl (3-position), and a dimethylazanium-methyl group.
- Molecular Formula: Not explicitly stated but likely larger than 2-bromo-6-phenylanthracene due to the charged azanium group and benzofuran heterocycle.
- Key Differences :
Physicochemical Properties
| Property | 2-Bromo-6-phenylanthracene* | 2-Bromo-6-fluorobenzylamine | Benzofuran Derivative |
|---|---|---|---|
| Molecular Weight | ~297.2 (estimated) | 204.04 | >300 (estimated) |
| Aromatic System | Anthracene | Benzene | Benzofuran |
| Polarity | Low (nonpolar substituents) | Moderate (fluorine, amine) | High (charged groups) |
| Key Functional Groups | Bromine, phenyl | Bromine, fluorine, amine | Bromine, hydroxy, azanium |
*Estimated based on anthracene’s molecular weight (178.23 g/mol) + substituents.
Research Findings and Limitations
- Substituent Effects : Bromine at the 2-position is a common strategy for enabling catalytic coupling in PAHs, as seen in smaller systems like 2-bromo-6-fluorobenzylamine . However, anthracene’s extended conjugation may reduce steric hindrance during reactions compared to benzofuran derivatives .
- Synthetic Challenges : Introducing phenyl groups to anthracene may require harsh conditions (e.g., Friedel-Crafts alkylation), whereas benzylamine derivatives are more straightforward to functionalize .
- Evidence Gaps : The provided sources lack direct data on anthracene derivatives, necessitating extrapolation from smaller aromatic systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
